![molecular formula C5H7BrN2O B1376754 4-Bromo-1-(methoxymethyl)-1H-pyrazole CAS No. 1071200-42-4](/img/structure/B1376754.png)
4-Bromo-1-(methoxymethyl)-1H-pyrazole
Overview
Description
4-Bromo-1-(methoxymethyl)-1H-pyrazole is a chemical compound with the molecular formula C5H7BrN2O . It has a molecular weight of 191.03 g/mol .
Molecular Structure Analysis
The InChI code for 4-Bromo-1-(methoxymethyl)-1H-pyrazole is 1S/C5H7BrN2O/c1-9-4-8-3-5(6)2-7-8/h2-3H,4H2,1H3 . The canonical SMILES representation is COCN1C=C(C=N1)Br .Physical And Chemical Properties Analysis
4-Bromo-1-(methoxymethyl)-1H-pyrazole is a liquid at room temperature . It has a topological polar surface area of 27 Ų . The compound has a XLogP3-AA value of 0.8, indicating its lipophilicity .Scientific Research Applications
Synthesis and Chemical Properties
Synthesis Techniques : The compound has been utilized in the synthesis of various chemical structures, such as methyl 2,3-anhydro-4-deoxy-6-O-methyl-α-DL-lyxo-hexopyranoside, demonstrating its role in complex organic syntheses (Sweet & Brown, 1968).
Precursor for Pyrazole Derivatives : It serves as a versatile precursor for the synthesis of diverse pyrazole derivatives, which are useful in multiple chemical reactions and potential pharmacological applications (Martins et al., 2013).
Tautomerism Studies : Research on the tautomerism of 4-bromo substituted 1H-pyrazoles contributes to understanding their structural properties and behavior in different states (Trofimenko et al., 2007).
Applications in Medicinal Chemistry
Synthesis of Medicinal Compounds : The compound has been used in the synthesis of N-substituted 1-(2-aminoethyl)-3,5-diphenyl-1H-pyrazoles and their 4-bromo derivatives, which have shown a range of biological activities including analgesic properties (Bondavalli et al., 1988).
Basis for Anti-Diabetic Agents : It is used in the synthesis of novel pyrazole-based heterocycles attached to sugar moieties, showing potential for creating new frameworks for anti-diabetic drugs (Vaddiraju et al., 2022).
Material Science and Organic Chemistry
Suzuki-Miyaura Cross-Coupling : Its use in Suzuki-Miyaura cross-coupling reactions to synthesize 4-aryl-1H-pyrazoles highlights its importance in creating functionally diverse molecules for various applications (Ichikawa et al., 2010).
Regioselective Metalation : It plays a role in the sequential metalation/functionalization of pyrazole 1-oxides, a process important for synthesizing highly specialized organic compounds (Paulson et al., 2002).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary statements include P261 (avoid breathing dust/fume/gas/mist/vapors/spray), P305 (IF IN EYES), P351 (rinse cautiously with water for several minutes), and P338 (remove contact lenses if present and easy to do - continue rinsing) .
properties
IUPAC Name |
4-bromo-1-(methoxymethyl)pyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BrN2O/c1-9-4-8-3-5(6)2-7-8/h2-3H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGSQVBBVTHMGBT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCN1C=C(C=N1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-1-(methoxymethyl)-1H-pyrazole |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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